1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea
Description
The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea is a structurally complex molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety fused with a pyrrolidin-5-one ring and a urea linkage to a 4-ethoxyphenyl group.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-2-27-17-6-3-14(4-7-17)22-21(26)23-15-11-20(25)24(13-15)16-5-8-18-19(12-16)29-10-9-28-18/h3-8,12,15H,2,9-11,13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTMTFCCAWLTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrrolidinone Ring: This step often involves the reaction of a suitable amine with a diketone or keto-ester under controlled conditions.
Coupling of the Ethoxyphenyl Group: The final step involves the coupling of the ethoxyphenyl group with the intermediate product, often using a urea-forming reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cancer Therapy
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of the dihydrobenzo[dioxin] structure can exhibit activity against various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with tumor growth and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of substituted urea derivatives, including compounds similar to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea. These compounds demonstrated significant inhibition of cancer cell proliferation through the blockade of the PD-1/PD-L1 immune checkpoint pathway, which is crucial for tumor immune evasion .
Neurological Disorders
The compound's structural features suggest potential neuroprotective effects. Research into related compounds has shown promise in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Research Findings:
In a study focusing on the synthesis of various 5-oxopyrrolidine derivatives, it was found that certain structural modifications led to enhanced activity in neuroprotection assays. This indicates that similar modifications to this compound could yield compounds with improved efficacy against neurodegeneration .
Mechanism of Action
The mechanism of action of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, thereby modulating their activity.
Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Key Observations:
- Urea vs. Imidazole/Phenanthroimidazole : The target compound’s urea group may enhance hydrogen-bonding interactions compared to the imidazole rings in DDPB and CDDPI. This could influence solubility, crystallinity, or aggregation behavior in materials science applications .
- Electron-Donating Substituents : The 4-ethoxyphenyl group in the target compound parallels the electron-donating carbazole (CDDPI) and triphenylamine (DDPB) moieties in OLED materials, which facilitate hole transport .
- Pyrrolidinone vs. Pyrimidine: The pyrrolidin-5-one ring in the target compound introduces a ketone group, contrasting with the pyrimidine ring in ’s derivative. This difference may alter electronic properties (e.g., dipole moment) and reactivity .
Electronic and Spectroscopic Properties
- While data for the target compound are unavailable, its urea group (electron-withdrawing) and ethoxyphenyl group (electron-donating) may narrow this gap compared to purely aromatic systems.
- Spectroscopy : The pyrimidine derivative’s FT-IR and NMR data () confirm the presence of C=N (1620 cm<sup>-1</sup>) and dihydrodioxin protons (δ 4.25–4.30 ppm). The target compound’s urea group would likely show NH stretches near 3300–3450 cm<sup>-1</sup> in IR .
Biological Activity
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety, a pyrrolidine ring, and an ethoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 358.40 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the benzodioxin core followed by the introduction of the pyrrolidine and urea functionalities through condensation reactions. Detailed synthetic pathways are crucial for optimizing yield and purity for biological testing.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the benzodioxin structure have shown promising antiproliferative effects against various cancer cell lines such as breast and lung cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation pathways .
The mechanism of action is thought to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy due to its role in DNA repair mechanisms .
- Receptor Modulation : Similar compounds have been shown to interact with adrenergic receptors, suggesting that this compound may influence neurotransmitter systems involved in cancer progression .
Case Study 1: PARP Inhibition
In a study evaluating various derivatives for PARP inhibition, compounds structurally related to our target showed IC50 values ranging from 0.88 µM to 12 µM against recombinant PARP1 enzyme assays. The lead compound exhibited an IC50 of 5.8 µM, indicating substantial inhibitory activity that warrants further exploration .
Case Study 2: Antiproliferative Activity
A series of compounds with similar scaffolds were tested against breast cancer cell lines. The results demonstrated that modifications on the benzodioxin ring significantly enhanced antiproliferative activity. For example, introducing electron-withdrawing groups increased potency, suggesting that electronic effects play a critical role in biological activity .
Comparative Analysis
| Compound Name | Structure Type | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Benzodioxin | 5.8 | PARP Inhibitor |
| Compound B | Pyrrolidine | 12 | Anticancer |
| Target Compound | Benzodioxin-Pyrrolidine-Urea | TBD | TBD |
Q & A
Q. What are the standard synthesis protocols for 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidinone ring via cyclization of precursors (e.g., β-keto esters or amines) under acidic/basic conditions.
- Step 2 : Introduction of the 2,3-dihydrobenzo[b][1,4]dioxin moiety via nucleophilic substitution or coupling reactions.
- Step 3 : Urea linkage formation using carbodiimide-mediated coupling between the pyrrolidinone intermediate and 4-ethoxyphenyl isocyanate.
Key reagents include DCC (dicyclohexylcarbodiimide) or EDCI for urea bond formation. Reactions are monitored via TLC and purified via column chromatography .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with distinct signals for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and pyrrolidinone carbonyl (δ ~170 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 425.18).
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm confirm urea and pyrrolidinone carbonyl groups.
Purity is assessed via HPLC (>95% purity threshold) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to test PARP1 inhibition (IC determination). Include positive controls like Olaparib.
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).
- Solubility and Stability : Assess in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Stability is monitored over 24–72 hours .
Advanced Research Questions
Q. How can researchers design experiments to evaluate PARP1 inhibition mechanisms?
- Methodological Answer :
- Biochemical Assays : Measure NAD depletion via colorimetric kits to quantify PARP1 activity.
- Cellular DNA Repair Studies : Use comet assays or γ-H2AX foci staining in cells treated with DNA-damaging agents (e.g., HO) to assess repair inhibition.
- Competitive Binding Studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to determine binding affinity (K) and compare with known inhibitors .
Q. How should contradictions in biological activity data (e.g., varying IC across studies) be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Validate Target Engagement : Use cellular thermal shift assays (CETSA) to confirm direct target binding in live cells.
- Cross-Validate with Orthogonal Methods : Compare enzymatic IC with cellular EC (e.g., via Western blot for PARylation levels).
- Meta-Analysis : Aggregate data from ≥3 independent replicates and apply statistical models (e.g., mixed-effects regression) .
Q. What strategies optimize selectivity against off-target kinases or related enzymes?
- Methodological Answer :
- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to test inhibition of 100+ kinases at 1 µM.
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify residues critical for binding specificity.
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy) and compare activity.
- Cryo-EM/Co-Crystallography : Resolve compound-enzyme structures to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
